6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N’-bis(3-methoxypropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization with various substituents. Common reagents used in these reactions include chlorinating agents, amines, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- **6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N’-bis(3-methoxypropyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
Other Triazine Derivatives: Compounds with similar triazine core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties
Properties
CAS No. |
85099-19-0 |
---|---|
Molecular Formula |
C36H63Cl2N11O3 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
6-chloro-4-N-[4-chloro-6-[3-methoxypropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-2-N,4-N-bis(3-methoxypropyl)-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C36H63Cl2N11O3/c1-33(2)21-25(22-34(3,4)45-33)47(15-12-18-50-9)29-39-27(37)41-31(43-29)49(17-14-20-52-11)32-42-28(38)40-30(44-32)48(16-13-19-51-10)26-23-35(5,6)46-36(7,8)24-26/h25-26,45-46H,12-24H2,1-11H3 |
InChI Key |
FCOVUJOIIADTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(CCCOC)C2=NC(=NC(=N2)N(CCCOC)C3=NC(=NC(=N3)Cl)N(CCCOC)C4CC(NC(C4)(C)C)(C)C)Cl)C |
Origin of Product |
United States |
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